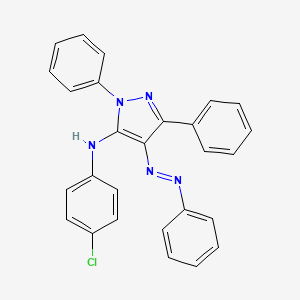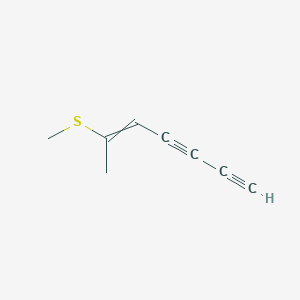
6-(Methylsulfanyl)hept-5-ene-1,3-diyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methylsulfanyl)hept-5-ene-1,3-diyne is an organic compound characterized by the presence of a methylsulfanyl group attached to a heptene backbone with two triple bonds This compound falls under the category of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfanyl)hept-5-ene-1,3-diyne can be achieved through various synthetic routes. One common method involves the alkylation of a terminal alkyne with a suitable electrophile. For instance, the reaction between 5-hexyn-1-ol and methylsulfanyl chloride in the presence of a base such as sodium hydride can yield the desired compound. The reaction conditions typically involve an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Methylsulfanyl)hept-5-ene-1,3-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methylsulfanyl group, where nucleophiles like thiolates or amines replace the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Thiolates, amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alkenes, alkanes.
Substitution: Thiol derivatives, amine derivatives.
Applications De Recherche Scientifique
6-(Methylsulfanyl)hept-5-ene-1,3-diyne has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-(Methylsulfanyl)hept-5-ene-1,3-diyne involves its interaction with molecular targets through its reactive triple bonds and methylsulfanyl group. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Phenylsulfanyl)hept-5-ene-1,3-diyne
- 6-(Ethylsulfanyl)hept-5-ene-1,3-diyne
- 6-(Propylsulfanyl)hept-5-ene-1,3-diyne
Uniqueness
6-(Methylsulfanyl)hept-5-ene-1,3-diyne is unique due to its specific methylsulfanyl group, which imparts distinct chemical and physical properties compared to its analogs. The presence of the methylsulfanyl group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
89556-18-3 |
|---|---|
Formule moléculaire |
C8H8S |
Poids moléculaire |
136.22 g/mol |
Nom IUPAC |
6-methylsulfanylhept-5-en-1,3-diyne |
InChI |
InChI=1S/C8H8S/c1-4-5-6-7-8(2)9-3/h1,7H,2-3H3 |
Clé InChI |
RKYDNJKVRNKPHE-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC#CC#C)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


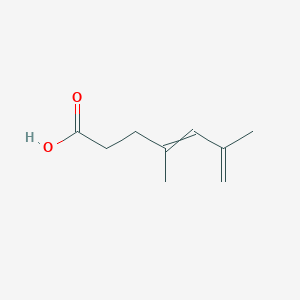
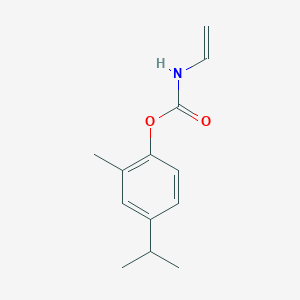
![3-[(1,3-Dithian-2-yl)methyl]-4-nitro-1,2-oxazole](/img/structure/B14395808.png)
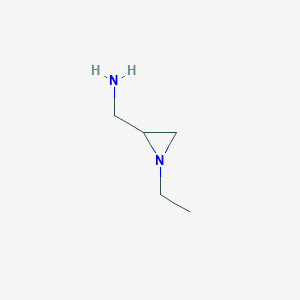

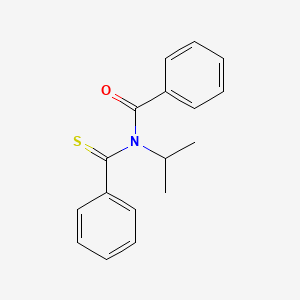
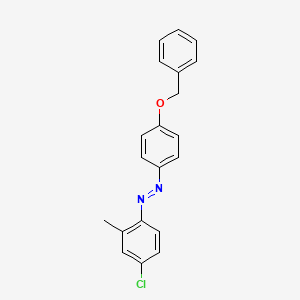
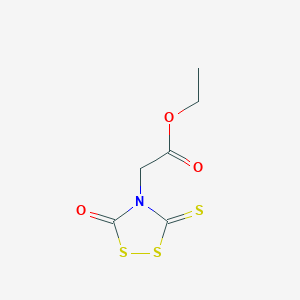
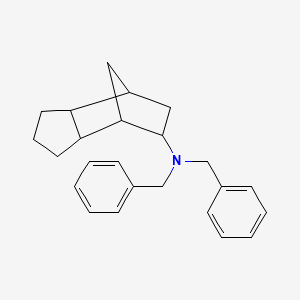
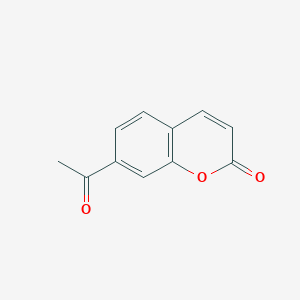
![2-Methyl-1-[(propan-2-yl)phosphanyl]propan-1-imine](/img/structure/B14395855.png)
![4-Hydrazinyl-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14395858.png)
![N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]dimethanesulfonamide](/img/structure/B14395862.png)
